4-Benzoyl(benzoyl)-1-amidofluorescein

Description

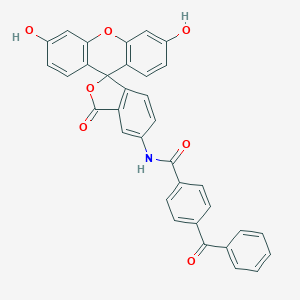

4-Benzoyl(benzoyl)-1-amidofluorescein is a fluorescein-derived compound featuring dual benzoyl groups attached to its amide moiety. The benzoyl groups may enable UV-induced crosslinking, allowing covalent attachment to biomolecules for tracking or imaging purposes. This compound shares synthetic and functional parallels with benzoyl-modified nucleotides and heterocyclic analogues discussed in the literature .

Properties

CAS No. |

130991-96-7 |

|---|---|

Molecular Formula |

C34H21NO7 |

Molecular Weight |

555.5 g/mol |

IUPAC Name |

4-benzoyl-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)benzamide |

InChI |

InChI=1S/C34H21NO7/c36-23-11-14-27-29(17-23)41-30-18-24(37)12-15-28(30)34(27)26-13-10-22(16-25(26)33(40)42-34)35-32(39)21-8-6-20(7-9-21)31(38)19-4-2-1-3-5-19/h1-18,36-37H,(H,35,39) |

InChI Key |

GAHUUHZFTHBTNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |

Other CAS No. |

130991-96-7 |

Synonyms |

4-benzoyl(benzoyl)-1-amidofluorescein BzAF |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoyl-Modified Nucleotides

3’-O-(4-Benzoyl)benzoyl Adenosine 5’-Triphosphate (BzATP)

- Core Structure : ATP with a benzoylbenzoyl group at the 3’-O position.

- Function : Irreversibly activates P2Y-purinergic receptors by covalently binding to phospholipase C-coupled receptors .

- Synthesis : Prepared via chemical coupling of benzoylbenzoyl chloride to ATP under controlled conditions .

- Key Difference : Unlike 4-Benzoyl(benzoyl)-1-amidofluorescein, BzATP targets nucleotide receptors, emphasizing its role in purinergic signaling rather than fluorescence-based applications.

2',3'-O-(4-Benzoylbenzoyl)-ATP

- Core Structure : ATP with benzoylbenzoyl groups at the 2',3'-O positions.

- Function : Mediates calcium signaling in rat glioma C6 cells via P2Y receptors .

- Structural Insight : The dual substitution at 2',3'-O positions alters receptor specificity compared to 3’-O-substituted BzATP, highlighting the importance of substituent positioning .

Heterocyclic Benzoyl Analogues in Tetrahydrofolate Derivatives

- Core Structure : Tetrahydrofolate with benzoyl or heterocyclic benzoyl groups at N5/N10 positions.

- Function : Enhances kinase inhibitory activity, with aromatic heterocycles improving binding affinity .

- Comparison : While this compound lacks a folate backbone, its benzoyl groups may similarly enhance stability or target interaction.

Comparative Data Table

Research Findings and Implications

- Substituent Positioning : The 3’-O vs. 2',3'-O substitution in ATP analogues dictates receptor selectivity (P2Y vs. broader purinergic targets) . For this compound, the amide-linked benzoyl groups may influence solubility or steric hindrance compared to ester-linked nucleotides.

- Synthetic Strategies : Silica gel-catalyzed solid-phase reactions (used for tetrahydrofolate analogues) could be adapted for fluorescein derivatives, enabling scalable production .

- Functional Versatility : Benzoyl modifications enhance covalent binding in photoaffinity probes (e.g., mitochondrial studies ), suggesting similar utility for the fluorescein compound in imaging applications.

Notes and Limitations

- Contradictions exist in synthesis methods (e.g., aziridine ring-opening vs. chemical coupling), emphasizing the need for compound-specific optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.